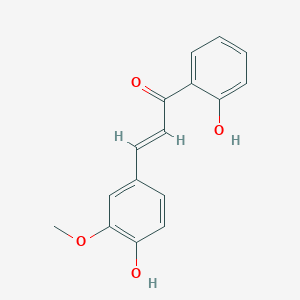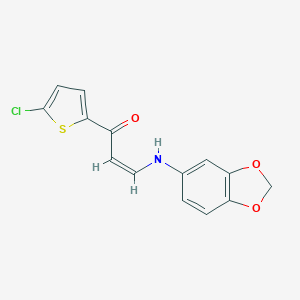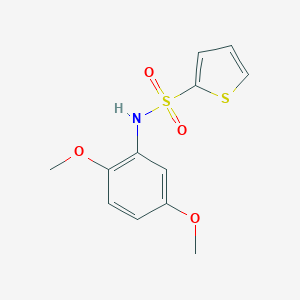
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Descripción general
Descripción
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as 4-hydroxy-3-methoxy-trans-stilbene (HMS), is a naturally occurring compound found in several species of plants, including the Chinese medicinal herb, Angelica sinensis. HMS has been studied extensively for its potential applications in medicine and biochemistry.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Chalcones, including 2’,4-Dihydroxy-3-methoxychalcone, possess potent antioxidant activity. They scavenge free radicals, protect cells from oxidative stress, and contribute to overall health. Antioxidants play a crucial role in preventing various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions .
Anticancer Potential
Research indicates that 2’,4-Dihydroxy-3-methoxychalcone exhibits strong anticancer properties. It has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s effectiveness against various cancer types makes it a promising candidate for further investigation in cancer therapy .
Antimicrobial and Antiviral Activities
Chalcones demonstrate antimicrobial and antiviral effects. 2’,4-Dihydroxy-3-methoxychalcone may help combat bacterial and fungal infections. Additionally, its antiviral properties make it relevant in the context of viral diseases .
Anti-Inflammatory Effects
Inflammation is a common factor in many diseases. Chalcones, including our compound of interest, possess anti-inflammatory properties. They modulate inflammatory pathways, potentially aiding in conditions such as arthritis, inflammatory bowel disease, and skin disorders .
Immunosuppressive Potential
Chalcones can influence the immune system. 2’,4-Dihydroxy-3-methoxychalcone may have immunosuppressive effects, which could be valuable in autoimmune diseases or organ transplantation .
Antihyperglycemic Activity
Some synthetic chalcones have demonstrated antihyperglycemic effects in animal models. While more research is needed, this suggests that chalcones might play a role in managing diabetes .
Mecanismo De Acción
Target of Action
The primary target of 2’,4-Dihydroxy-3-methoxychalcone is the viral neuraminidase protein (EC 3.2.1.18) from two influenza viral strains, H1N1 and H9N2 . Neuraminidase is an important enzyme that allows the release of progeny virions from infected cells, by cleaving sialic acid residues on the surface of host cells and the newly formed virions.
Mode of Action
2’,4-Dihydroxy-3-methoxychalcone inhibits the function of the viral neuraminidase protein . By blocking this enzyme, the compound prevents the virus from budding from the host cell, thereby inhibiting the spread of the virus to other cells .
Biochemical Pathways
2’,4-Dihydroxy-3-methoxychalcone is a secondary metabolite belonging to the flavonoid family and is a bioprecursor of plant flavonoids . It is an important intermediate of the flavonoid biosynthetic pathway . The inhibition of the viral neuraminidase protein affects the viral replication cycle, specifically the release of progeny virions .
Pharmacokinetics
Chalcones in general have been found to exhibit a wide range of pharmacological activities such as antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory effects . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’,4-Dihydroxy-3-methoxychalcone and their impact on its bioavailability.
Result of Action
The inhibition of the viral neuraminidase protein by 2’,4-Dihydroxy-3-methoxychalcone results in the prevention of the virus from budding from the host cell . This leads to a decrease in the spread of the virus to other cells, thereby potentially reducing the severity of the viral infection .
Propiedades
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-16-10-11(7-9-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQEEYHKPKSER-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2',4'-Dihydroxy-3'-methoxychalcone has shown a range of promising biological activities in various studies. It exhibits antifungal activity against a variety of fungi, including dermatophytes such as M. gypseum, T. rubrum, and T. mentagrophytes [, , , , ]. This chalcone also demonstrates anticancer potential, showing cytotoxicity against HL-60, HeLa, and MCF-7 cell lines []. Additionally, it possesses antinociceptive properties, showing efficacy in the formalin-induced licking and biting test in mice [, ].
A: The exact mechanism of action for the antifungal activity of 2',4'-Dihydroxy-3'-methoxychalcone is not fully understood. Research suggests that it does not primarily act by disrupting fungal membranes or by inhibiting fungal cell wall synthesis []. This suggests a novel mechanism of action compared to currently used antifungal drugs, making it a promising target for further research.
A: 2',4'-Dihydroxy-3'-methoxychalcone, alongside 2',4′-dihydroxychalcone, is a major bioactive compound found in propolis from Zuccagnia punctata Cav., a plant native to Argentina [, , , ]. These chalcones contribute significantly to the antibacterial and antifungal properties of this propolis, making it a valuable natural product.
A: The presence of hydroxy groups at the C-2' and C-4 positions and a methoxy group at the C-3' position on the chalcone scaffold is crucial for its biological activity [, ]. Studies with structurally similar chalcones suggest that even minor modifications in the substituent positions can impact the potency and selectivity of their effects.
A: While specific details about the metabolism of 2',4'-Dihydroxy-3'-methoxychalcone require further investigation, studies in rats indicate that it undergoes O-methylation []. This process likely involves the addition of a methyl group to the hydroxyl groups, potentially influencing its bioavailability and activity.
A: Yes, computational methods, including molecular docking studies, have been employed to investigate the interactions of 2',4'-Dihydroxy-3'-methoxychalcone with its potential targets [, ]. These studies provide insights into the binding affinities and molecular mechanisms underlying its observed activities.
ANone: Various analytical techniques are employed to characterize and quantify 2',4'-Dihydroxy-3'-methoxychalcone. Common methods include:
- High-performance liquid chromatography (HPLC) coupled with different detectors, such as photodiode array detectors (PAD) [, , ], is used for separation, identification, and quantification.
- Mass spectrometry (MS) techniques, including Electrospray Ionization (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) [], are utilized for structural elucidation and studying interactions with other molecules.
- Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-Dimethoxy-5-(4-nitro-phenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409818.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409822.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409823.png)
![Ethyl 5-[(2-fluoroanilino)carbonyl]-4-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B409824.png)
![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B409831.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-chlorobenzohydrazide](/img/structure/B409832.png)
![2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B409833.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)
![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)
